Acetyl caprolactam
Description
Significance of N-Acetyl-ε-Caprolactam as an Activator in Lactam Polymerization
The significance of N-Acetyl-ε-caprolactam in polymer science stems from its crucial role as a "direct activator" in the anionic ring-opening polymerization (AROP) of lactams, particularly ε-caprolactam. mdpi.comeae.edu.eu In the absence of an activator, the polymerization initiated solely by a strong base (which forms lactam anions) is characterized by a slow initiation step, as the lactam anion must attack the carbonyl group of another lactam monomer. doi.org This process is kinetically unfavorable. mdpi.com
N-Acetyl-ε-caprolactam accelerates this process dramatically by providing a highly reactive N-acyllactam structure that serves as a growth center. mdpi.comdoi.org The polymerization mechanism proceeds via the nucleophilic attack of a lactam anion on the highly electrophilic endocyclic carbonyl group of the N-Acetyl-ε-caprolactam. eae.edu.eud-nb.info This reaction is significantly faster than the attack on a standard lactam monomer, thus bypassing the slow initiation step of non-activated polymerization. mdpi.com Propagation continues through the repeated acylation of lactam anions by the N-acyllactam end group of the growing polymer chain. eae.edu.eu
This activation allows for:
Rapid Polymerization: The reaction can reach equilibrium in minutes, which is essential for industrial processes like reaction injection molding (RIM). researchgate.netresearchgate.net
Lower Polymerization Temperatures: Activated AROP can be conducted at temperatures between 130-180 °C, well below the melting temperature of the resulting polyamide-6. rsc.orgresearchgate.net
Control over Molecular Weight: As a monofunctional activator, N-Acetyl-ε-caprolactam allows for precise control over the molecular weight of the final polymer by adjusting its concentration relative to the initiator. acs.orgscispace.com
N-Acetyl-ε-caprolactam is frequently used in combination with initiators such as sodium caprolactamate (NaCL) or ε-caprolactam magnesium bromide (CLMgBr) to create highly efficient catalytic systems for polyamide-6 synthesis. mdpi.comresearchgate.net Its effectiveness has made it a model compound for kinetic and mechanistic studies of AROP. mdpi.comresearchgate.netresearchgate.net
| Parameter | Effect of N-Acetyl-ε-caprolactam (ACL) System | Research Finding |
| Polymerization Rate | Significantly increased | The DL/ACL (dicaprolactamato-bis-(2-methoxyethoxo)-aluminate/N-acetylcaprolactam) system is identified as highly effective for achieving rapid polymerization. rsc.org |
| Monomer Conversion | High conversion rates achieved quickly | Polymerization can achieve equilibrium monomer yield in under 10 minutes at 180-200 °C. researchgate.net |
| Molecular Weight | Controllable | The molecular weight of the resulting PA6 can be controlled by adjusting the AcCL concentration. acs.org |
| Polymerization Temperature | Enables lower temperatures | Rapid polymerization is observed in the temperature range of 130-180 °C. researchgate.net |
| Kinetics | Exhibits zero-order kinetics | In certain systems, the polymerization exhibits zero-order kinetics with respect to monomer concentration up to high conversions (80-85%). researchgate.net |
| Summary of research findings on the effect of N-Acetyl-ε-caprolactam activated systems on ε-caprolactam polymerization. |
Historical Development of Activators in Anionic Ring-Opening Polymerization (AROP) of Lactams
The history of activators in the anionic ring-opening polymerization (AROP) of lactams is a story of transforming a slow chemical curiosity into a rapid and industrially viable process. The first description of the anionic polymerization of ε-caprolactam dates back to 1941. eae.edu.eukompozit.org.tr Early methods relied on strong bases (like alkali metals or their hydrides) to create lactam anions, which acted as the initiators. rsc.org However, these non-activated polymerizations were impractically slow because the propagation step, involving the attack of a lactam anion on another lactam monomer, has a high activation energy. mdpi.comdoi.org
The major breakthrough came with the understanding that the rate-determining step was the formation of an N-acylated lactam, which serves as the true growth center for the polymer chain. eae.edu.eunih.gov This realization led to the development of "activators" (also referred to as co-initiators or promoters), which are compounds that can introduce this N-acyl functionality into the reaction system from the outset. By the 1960s, the use of acylated caprolactams or acylating agents as activators was shown to dramatically increase polymerization rates. nih.gov
Activators are broadly classified into two categories:
Direct Activators: These are compounds that already possess the N-acyllactam structure. N-Acetyl-ε-caprolactam is a quintessential example of a direct activator. mdpi.comeae.edu.eu Other examples include N-benzoyl-ε-caprolactam. mdpi.com
Indirect Activators: These are compounds that react in situ with the lactam monomer to form the N-acyllactam growth centers. mdpi.comeae.edu.eu This category is extensive and includes a wide variety of chemical species that have been developed and commercialized over the years. Prominent examples include:
Isocyanates and Blocked Isocyanates: Compounds like various diisocyanates react with lactams to form N-carbamoyllactam structures, which are potent activators. eae.edu.eugoogle.com
Carbamoyllactams: Hexamethylene-1,6-dicarbamoylcaprolactam is an active species in commercial activators. mdpi.comeae.edu.eu
Acid Chlorides and Anhydrides: Acylating agents such as acetyl chloride can generate the N-acyllactam in situ. rsc.org
Carbodiimides: These form a guanidine-structured growth center after reacting with the alkali lactamate. mdpi.comeae.edu.eu
Esters: Both aliphatic and aromatic esters have been shown to act as activators by acylating the lactam anion. doi.org
The development of this diverse range of activators allowed for the fine-tuning of polymerization kinetics and polymer properties, paving the way for advanced manufacturing processes like thermoplastic resin transfer molding (T-RTM) and other in-situ polymerization techniques. mdpi.com While many complex and multifunctional activators are used industrially, N-Acetyl-ε-caprolactam remains a fundamentally important compound for its straightforward mechanism and its role as a benchmark in academic and industrial research. rsc.orgeae.edu.eu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-acetylazepan-2-one |
InChI |
InChI=1S/C8H13NO2/c1-6(10)7-4-2-3-5-9-8(7)11/h7H,2-5H2,1H3,(H,9,11) |
InChI Key |
ASTAFWNFKJWCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCNC1=O |
Origin of Product |
United States |
Synthetic Methodologies for N Acetyl ε Caprolactam
Direct Synthesis Routes
Direct synthesis of N-acetyl-ε-caprolactam primarily involves the acylation of ε-caprolactam.
The most common direct method for synthesizing N-acetyl-ε-caprolactam is the acylation of ε-caprolactam using acetic anhydride (B1165640). chemicalbook.com In a typical procedure, ε-caprolactam is dissolved in a solvent, such as toluene (B28343), and then reacted with acetic anhydride. chemicalbook.com The reaction is generally heated to facilitate the transformation. chemicalbook.com For instance, a solution of caprolactam in toluene can be prepared at room temperature, as can a separate solution of acetic anhydride in toluene. chemicalbook.com These solutions are then introduced into a heated reactor. chemicalbook.com
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the ε-caprolactam ring on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, resulting in the formation of N-acetyl-ε-caprolactam and acetic acid as a byproduct.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-acetyl-ε-caprolactam. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.
In one documented procedure, the reactor is heated to 100°C. chemicalbook.com The prepared solutions of caprolactam and acetic anhydride are then pumped into the reactor at specific flow rates to maintain a residence time of 30 minutes. chemicalbook.com Following the reaction, the resulting mixture is purified by distillation to remove the solvent, any unreacted acetic anhydride, and the acetic acid byproduct. chemicalbook.com A final vacuum distillation of the residue yields the purified N-acetyl-ε-caprolactam. chemicalbook.com Under these optimized conditions, a yield of 94% has been reported. chemicalbook.com
The table below summarizes the conditions from a specific synthetic example.
| Parameter | Value |
| Reactant 1 | ε-Caprolactam (1 mol) |
| Reactant 2 | Acetic Anhydride (1.2 mol) |
| Solvent | Toluene |
| Reaction Temperature | 100°C |
| Residence Time | 30 minutes |
| Reported Yield | 94% |
This interactive table is based on data from a specific synthesis process. chemicalbook.com
Emerging Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for producing N-acetyl-ε-caprolactam, including its synthesis from polymer waste and the use of advanced catalytic systems.
A significant emerging approach involves the chemical recycling of Polyamide 6 (Nylon 6). This process uses acetic anhydride as a depolymerization agent to break down the polymer into N-acetyl-ε-caprolactam. d-nb.inforesearchgate.net This method presents a circular economy solution, converting waste polymer back into a valuable chemical feedstock. d-nb.info
The process often utilizes microwave irradiation to accelerate the reaction, allowing for the conversion of end-of-life Polyamide 6 to N-acetyl-ε-caprolactam in as little as 15 minutes under solvent-less conditions. d-nb.inforesearchgate.net The resulting N-acetyl-ε-caprolactam can then be converted to ε-caprolactam, the monomer used to produce new Polyamide 6. d-nb.inforesearchgate.net
The development of novel catalytic systems is another key area of research for the synthesis of acylated caprolactams. For instance, the chemical recycling of Polyamide 6 to N-acetyl-ε-caprolactam is often facilitated by a catalyst. One effective catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). d-nb.inforesearchgate.net
In a typical microwave-assisted depolymerization of Polyamide 6, a catalytic amount of DMAP is used in conjunction with acetic anhydride. d-nb.inforesearchgate.net The reaction is heated to high temperatures, for example, 250°C. d-nb.info Research has shown that even with a reduced catalyst loading, high yields can be maintained. d-nb.info
The table below outlines the conditions for the catalytic depolymerization of Polyamide 6.
| Parameter | Value |
| Starting Material | Polyamide 6 (Nylon 6) |
| Depolymerization Reagent | Acetic Anhydride |
| Catalyst | 4-dimethylaminopyridine (DMAP) |
| Heating Method | Microwave Irradiation |
| Reaction Temperature | 250°C |
| Reaction Time | 15 minutes |
This interactive table summarizes conditions for the catalytic depolymerization of Polyamide 6. d-nb.info
Furthermore, other advanced catalytic systems are being explored. For example, a formal [6 + 1] annulation reaction using a palladium catalyst has been developed for the synthesis of diverse acylated caprolactams. rsc.org This method allows for the rapid construction of the caprolactam ring from methyl ketones. rsc.org
Mechanistic and Kinetic Aspects of N Acetyl ε Caprolactam in Anionic Ring Opening Polymerization Arop
Fundamental Polymerization Mechanisms
The anionic polymerization of ε-caprolactam, when initiated by a strong base alone, is a slow process with a notable induction period. mdpi.com The introduction of an activator, such as N-acetyl-ε-caprolactam, dramatically accelerates the polymerization. mdpi.comeae.edu.eu
In the AROP of lactams, the N-acyllactam structure is the actual growth center for the polymer chain. mdpi.comeae.edu.eukompozit.org.trresearchgate.net N-Acetyl-ε-caprolactam, being a direct activator, provides this crucial N-acyllactam structure from the outset of the reaction. mdpi.com The presence of this pre-formed growth center is the rate-controlling step in activated AROP. mdpi.comkompozit.org.tr The propagation of the polymer chain occurs through the repeated nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the N-acyllactam at the end of the growing chain. mdpi.comeae.edu.eukompozit.org.tr
The polymerization process involves two key transacylation steps: initiation and propagation. rsc.org
Initiation: The process begins with the generation of a lactam anion from the ε-caprolactam monomer by a strong base (the initiator). This lactam anion then performs a nucleophilic attack on the carbonyl group of the N-acetyl-ε-caprolactam (the activator). This opens the ring of the activator and incorporates it as the first unit of the polymer chain, regenerating an active site for further reaction. rsc.orgrsc.org
Propagation: The propagation step involves the repeated nucleophilic attack of lactam anions on the carbonyl group of the imide in the growing polymer chain. rsc.org This results in the continuous addition of monomer units and the elongation of the polyamide chain. rsc.org This process of addition and hydrogen abstraction is repeated, building the polymer chain. rsc.org
The primary function of N-acetyl-ε-caprolactam is to significantly enhance the rate of polymerization. mdpi.comrsc.org This acceleration is attributed to the fact that the nucleophilic attack of the lactam anion on the endocyclic carbonyl group of the N-acyllactam (the activator) is substantially faster than its attack on the carbonyl group of another monomer molecule. mdpi.com By providing a highly reactive site for monomer addition, N-acetyl-ε-caprolactam effectively bypasses the slow initiation step that would occur in its absence. mdpi.comkompozit.org.tr The polymerization rate is also influenced by factors such as temperature and the concentrations of both the initiator and the activator. utexas.eduresearchgate.net
Advanced Initiator and Catalyst Systems
The efficiency of AROP using N-acetyl-ε-caprolactam is highly dependent on the choice of the initiator, which is typically a strong base that generates the necessary lactam anions. rsc.org Common initiators are based on alkali or alkaline earth metals. mdpi.comrsc.org
Alkali Metal-Based Initiators (e.g., Sodium Caprolactamate, Sodium Hydride)
Alkali metal-based initiators are widely used in the AROP of caprolactam. mdpi.comrsc.org
Sodium Caprolactamate (NaCL): This is the most common initiator used in industrial processes. mdpi.com It is often produced in situ by reacting ε-caprolactam with a strong sodium base, or it can be used directly as a salt. mdpi.comrsc.org Commercial examples include Brüggolen® C10 and Addonyl® Kat NL. mdpi.comspecialchem.com When used with an activator like N-acetyl-ε-caprolactam, it leads to a rapid polymerization. mdpi.comzenodo.org
Sodium Hydride (NaH): Sodium hydride is a powerful base used to generate the initiating sodium caprolactamate in situ. googleapis.comacs.orggoogle.comepo.orgrsc.org The reaction of NaH with ε-caprolactam produces sodium caprolactamate and hydrogen gas. google.comepo.orgrsc.org This in situ generation allows for a controlled start to the polymerization. google.comepo.org Studies have shown that optimizing the concentration of sodium hydride and N-acetyl-ε-caprolactam can achieve very high polymerization rates. utexas.eduresearchgate.net
Here is a table summarizing the effect of initiator concentration on polymerization time, based on research findings:
| Initiator System | Initiator Concentration (mol%) | Activator Concentration (mol%) | Polymerization Temperature (°C) | Time to >95% Conversion (min) |
| Sodium Hydride / N-Acetyl-ε-caprolactam | 0.38 g in 100g CL | 320 µl in 100g CL | Not specified | ~1 |
| Sodium Caprolactamate / HDCC | Not specified | Not specified | 170 | < 10 |
Data sourced from multiple studies for illustrative comparison. mdpi.comutexas.edu
Magnesium-Based Initiators (e.g., ε-Caprolactam Magnesium Bromide, Magnesium Di(ε-caprolactamate))
Magnesium-based initiators offer an alternative to alkali metal systems and are known for producing polyamides with specific properties. mdpi.comresearchgate.net
ε-Caprolactam Magnesium Bromide (CLMgBr): This initiator is commercially available, for instance as Nyrim® C1. mdpi.comspecialchem.com It is often formed in situ from the reaction of a Grignard reagent, like ethyl magnesium bromide, with ε-caprolactam. doi.orgresearchgate.net CLMgBr is considered a weaker base compared to its alkali metal counterparts. doi.org It is used in conjunction with activators like N-acetyl-ε-caprolactam to achieve efficient polymerization. mdpi.comresearchgate.net The mechanism is thought to involve the complexing of the magnesium with the growing center and the lactam monomer. mdpi.com
Magnesium Di(ε-caprolactamate) (CL₂Mg): While less active on its own compared to CLMgBr, the reactivity of magnesium di(ε-caprolactamate) can be significantly enhanced by the addition of magnesium halides (MgCl₂, MgBr₂, MgI₂). researchgate.netresearchgate.netscite.ai The addition of these Lewis acids is believed to increase the electrophilicity of the imide carbonyl group on the N-acyllactam growth center through coordination, thereby accelerating the polymerization rate. researchgate.net
The following table presents research data on the apparent activation energies for AROP with different magnesium-based initiators:
| Initiator System | Activator | Apparent Activation Energy (Ea) (kJ/mol) |
| CL₂Mg / MgCl₂ | N-acetyl-ε-caprolactam | 45.3 |
| CL₂Mg / MgBr₂ | N-acetyl-ε-caprolactam | Lower than CL₂Mg / MgCl₂ |
| CLMgBr | N-acetyl-ε-caprolactam | Similar to CL₂Mg / MgBr₂ |
| CL₂Mg / MgI₂ | N-acetyl-ε-caprolactam | Lowest in the series |
Data adapted from a study investigating the effect of magnesium halides. researchgate.netresearchgate.net
Organocatalytic Systems (e.g., N-Heterocyclic Carbenes)
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts for the anionic ring-opening polymerization (AROP) of lactams, including ε-caprolactam. rsc.org These stable carbenes function as strong, non-nucleophilic bases, capable of initiating polymerization under specific conditions. rsc.orgresearchgate.net The catalytic cycle typically begins with the thermal deprotection of a protected NHC precursor to generate the free, active carbene. rsc.org This initiation step often requires heating to around 90°C and is associated with an induction period. rsc.org
Once activated, the NHC, possessing pronounced Brønsted-base character, deprotonates a lactam monomer to form the corresponding lactamate anion. rsc.org This "activated monomer" then initiates the polymerization process, which proceeds upon further heating to temperatures above 100°C. rsc.org The efficiency of the polymerization is directly influenced by the basicity of the generated carbene, which in turn depends on its structural features, such as ring size (with 6- and 7-membered rings being more effective than 5-membered ones) and the electronic effects of its substituent groups. rsc.org
The general mechanism for NHC-catalyzed reactions involves the nucleophilic attack of the carbene on an electrophilic substrate. nih.gov In the context of AROP, the NHC facilitates the creation of the initiating lactamate anion. rsc.org Research has expanded to include various tetrahydropyrimidinium-derived NHCs with different protecting groups (e.g., CO₂, MgCl₂, ZnCl₂). rsc.org Studies have shown that only carboxylate-protected NHCs are effective in producing polyamides, while metal-protected variants can be ineffective on their own. rsc.org However, a "dual-catalysis" approach, combining carboxylate-protected NHCs with Lewis acids like MgCl₂ or LiCl, can afford polymers in higher yields. rsc.orgresearchgate.net The Lewis acid is thought to coordinate to the monomer, increasing the polarization of its carbonyl group and facilitating the nucleophilic attack that leads to ring-opening. researchgate.net This combined system shows promise for industrial applications as it can proceed even in a non-inert atmosphere. rsc.org
Influence of Ionic Liquids in Catalytic Systems
The use of ionic liquids (ILs) in the catalytic system for the AROP of ε-caprolactam has been investigated to modify the polymerization process and the properties of the resulting polymer. researchgate.net In studies utilizing a catalytic system of ε-caprolactam magnesium bromide and N-acetyl-ε-caprolactam, the introduction of ILs (at 2 mol. %) was found to influence the reaction and the final composite material. researchgate.net The nature of the specific ionic liquid used has a discernible effect on the polymerization and the resulting polymer's properties, including its phase composition and mechanical characteristics like compression modulus and impact strength. researchgate.net
Brønsted-acidic ionic liquids have also been developed and show good catalytic activity for the Beckmann rearrangement, the industrial synthesis route to ε-caprolactam. nih.gov While this application focuses on the monomer synthesis rather than its polymerization, it highlights the compatibility and potential of ILs in caprolactam-related chemistry. nih.gov The high viscosity of some task-specific ILs can be a drawback, but this can be managed by increasing the temperature. nih.gov The development of caprolactam-based task-specific ionic liquids has also been explored for other catalytic applications, such as esterification, demonstrating their versatility. sioc-journal.cn
Reaction Kinetics of AROP Activated by N-Acetyl-ε-Caprolactam
Determination of Apparent Rate Constants
The apparent rate constant (k_p app) is a key parameter for quantifying the speed of the polymerization reaction. It is typically determined from the initial slopes of plots of monomer conversion versus time. researchgate.netresearchgate.net For the AROP of ε-caprolactam initiated with an equimolar mixture of magnesium di(ε-caprolactamate) (CL₂Mg) and magnesium chloride (MgCl₂) and activated by N-acetyl-ε-caprolactam, the apparent rate constants have been calculated at various temperatures. researchgate.netresearchgate.net The rate constants were found to increase significantly with temperature, reflecting a faster reaction at higher temperatures. researchgate.net
| Initiator System | Activator | Temperature (°C) | Apparent Rate Constant (k_p app) x 10² (mol kg⁻¹ s⁻¹) | Source |
|---|---|---|---|---|
| CL₂Mg/MgCl₂ (0.35 mol%) | N-acetyl-ε-caprolactam (0.35 mol%) | 160 | 1.1 | researchgate.net |
| CL₂Mg/MgCl₂ (0.35 mol%) | N-acetyl-ε-caprolactam (0.35 mol%) | 180 | 3.0 | researchgate.net |
| CL₂Mg/MgCl₂ (0.35 mol%) | N-acetyl-ε-caprolactam (0.35 mol%) | 200 | 6.9 | researchgate.net |
Polymerization Order Analysis (e.g., Zero-Order Kinetics)
Analysis of the polymerization kinetics for ε-caprolactam activated by N-acetyl-ε-caprolactam has demonstrated that the reaction exhibits zero-order kinetics with respect to the monomer concentration. researchgate.netresearchgate.net This is indicated by the linear dependence of polymer yield on polymerization time, which holds true up to high monomer conversions of 80-85%. researchgate.netresearchgate.net The zero-order plots, which show the change in monomer concentration as a function of time, are linear and pass through the origin, confirming this kinetic behavior under the investigated conditions. researchgate.net
Activation Energy Calculations
The apparent activation energy (Eₐ app) of the polymerization provides insight into the temperature sensitivity of the reaction rate. It can be calculated from the slope of an Arrhenius plot, which graphs the natural logarithm of the apparent rate constant versus the inverse of the temperature. researchgate.netresearchgate.net For the polymerization of ε-caprolactam with the N-acetyl-ε-caprolactam/CL₂Mg/MgCl₂ initiating system, the apparent activation energy was calculated to be 45.3 kJ mol⁻¹. researchgate.netresearchgate.net This value is comparable to that reported for systems using ε-caprolactam magnesium bromide (CLMgBr) as the initiator. researchgate.net Other studies have reported different activation energies depending on the specific catalytic system used; for instance, values in the range of 70.3–73.2 kJ/mol have been found in earlier work. mdpi.com
| Initiator System | Activator | Apparent Activation Energy (Eₐ app) (kJ mol⁻¹) | Source |
|---|---|---|---|
| CL₂Mg/MgCl₂ | N-acetyl-ε-caprolactam | 45.3 | researchgate.netresearchgate.net |
| CL₂Mg/MgBr₂ | N-acetyl-ε-caprolactam | 38.5 | researchgate.net |
| CLMgBr | N-acetyl-ε-caprolactam | 38.2 | researchgate.net |
| CL₂Mg/MgI₂ | N-acetyl-ε-caprolactam | 32.8 | researchgate.net |
| Not specified | Not specified | 70.3–73.2 | mdpi.com |
Impact of Temperature on Polymerization Rate and Induction Time
Simultaneously, an increase in temperature significantly shortens the induction time, which is the initial delay before rapid polymerization begins. rsc.orgmdpi.com This induction period is dependent on the temperature as well as the type and concentration of the initiator/activator formulation. mdpi.com Studies using a dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL) catalyst with N-acetyl-ε-caprolactam (ACL) as the activator clearly show this trend, where the time until a rapid increase in viscosity occurs is substantially reduced at higher temperatures. rsc.org However, excessively high temperatures can potentially lead to undesirable side reactions or thermal degradation of the polymer. ajpojournals.org
| Catalyst/Activator Concentration (mol%) | Temperature (°C) | Approximate Induction Time (s) | Source |
|---|---|---|---|
| 1.5 / 1.5 | 140 | ~400 | rsc.org |
| 1.5 / 1.5 | 160 | ~150 | rsc.org |
| 1.5 / 1.5 | 170 | ~100 | rsc.org |
| 3 / 3 | 140 | ~150 | rsc.org |
| 3 / 3 | 160 | ~75 | rsc.org |
| 3 / 3 | 170 | ~50 | rsc.org |
Rheokinetic Monitoring of Polymerization Progression
Dynamic rheology is a primary technique used for rheokinetic monitoring. researchgate.netrsc.org By measuring the complex viscosity (η*) of the reacting mass under isothermal conditions, the transformation from monomer to polymer can be continuously tracked. rsc.org The polymerization is initiated by combining ε-caprolactam, a catalyst such as sodium caprolactamate or dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL), and an activator, N-acetyl-ε-caprolactam (ACL). rsc.orgmdpi.comeae.edu.eu
As the polymerization proceeds, the viscosity of the mixture remains relatively low and stable during an initial induction period. This is followed by a sudden and rapid increase in viscosity, indicating the onset of rapid polymer chain growth and eventually, solidification. rsc.org The time at which this sharp viscosity increase occurs is a critical parameter, often correlated with the gel time or solidification time of the polymer. rsc.org
Several factors significantly influence the rheokinetic profile of the polymerization:
Temperature: The polymerization temperature has a profound effect on the reaction rate. hrpub.org Higher temperatures generally lead to shorter induction times and faster viscosity build-up. rsc.org For instance, studies have shown that increasing the temperature from 140 °C to 170 °C significantly accelerates the polymerization process. researchgate.netrsc.org
Catalyst and Activator Concentration: The concentrations of both the catalyst and the activator are key parameters for controlling the polymerization kinetics. researchgate.netrsc.org Higher concentrations of the catalyst/activator system typically result in a faster reaction, characterized by a more rapid increase in viscosity. researchgate.net This allows for the tailoring of the reaction time to suit specific manufacturing cycle requirements. rsc.org
The evolution of the complex viscosity over time can be directly correlated with the degree of monomer conversion and the increase in the molar mass of the polymer. researchgate.net This relationship allows for the development of kinetic models that can predict the reaction progress based on rheological data. researchgate.net For example, the Kamal-Sourour model is one such kinetic model that has been used to describe the polymerization and crystallization behavior during the AROP of ε-caprolactam. uq.edu.au
The data obtained from rheokinetic studies are instrumental in establishing a processing window for manufacturing operations. researchgate.net Understanding the time to solidification is crucial for ensuring complete mold filling in processes like T-RTM before the viscosity becomes too high. researchgate.net By carefully controlling the temperature and the concentrations of the initiator and activator, the rheological behavior can be managed to achieve desired material properties and efficient production cycles. rsc.orgresearchgate.net
The following table summarizes findings from a study on the isothermal anionic polymerization of ε-caprolactam using a dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL) catalyst and N-acetyl-ε-caprolactam (ACL) activator system. rsc.org The data illustrates the effect of temperature and catalyst/activator concentration on the polymerization time, as monitored by the rapid increase in complex viscosity.
| Formulation (DL/ACL mol%) | Polymerization Temperature (°C) | Observation |
| 1.5 / 1.5 | 140 | Slower viscosity increase compared to higher temperatures. |
| 1.5 / 1.5 | 160 | Faster polymerization and viscosity rise than at 140°C. |
| 1.5 / 1.5 | 170 | Rapid viscosity increase, indicating very fast polymerization. |
| 3 / 3 | 140 | Faster than the 1.5/1.5 mol% system at the same temperature. |
| 3 / 3 | 160 | Significant acceleration of polymerization. |
| 3 / 3 | 170 | Very rapid solidification. |
Data adapted from a study on the rheokinetics of ε-caprolactam anionic-ring polymerization. researchgate.netrsc.org
Advanced Polymerization Methodologies Employing N Acetyl ε Caprolactam
Bulk Polymerization Processes
Bulk polymerization of ε-caprolactam is a solvent-free method that offers high yields and is environmentally advantageous. researchgate.net In this process, N-Acetyl-ε-caprolactam is instrumental as a direct activator, providing the initial N-acyllactam structure necessary for propagation. mdpi.com The polymerization is typically initiated by a strong base, such as sodium caprolactam or ε-caprolactam magnesium bromide, which generates lactam anions. mdpi.comcore.ac.uk These anions then react with the highly reactive N-Acetyl-ε-caprolactam to form a growth center. The propagation proceeds through the repeated addition of lactam anions to the carbonyl group of the growing polymer chain's imide end group. doi.org
The concentration of N-Acetyl-ε-caprolactam, along with the initiator concentration and reaction temperature, significantly influences the polymerization rate and the final properties of the PA6. core.ac.ukrsc.orgutexas.edu Studies have shown that increasing the concentration of the activator leads to a higher number of growing chains, which can affect the molecular weight of the resulting polymer. rsc.org For instance, dynamic rheology has been used to monitor the polymerization kinetics, revealing that higher concentrations of the catalyst/activator system shorten the time required to reach maximum viscosity, indicating faster polymer formation. rsc.org
The process is highly exothermic, and managing the reaction temperature is crucial. utexas.edu Polymerization can be conducted below the melting temperature (T_m) of PA6, which favors high conversion and crystallinity, or above T_m for different processing advantages. mdpi.com The combination of N-Acetyl-ε-caprolactam with specific initiators, like dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL), has been investigated to understand the impact of various processing parameters on polymerization kinetics. rsc.org
Table 1: Effect of Activator/Catalyst Concentration and Temperature on Polymerization Time Data derived from rheological measurements of ε-caprolactam polymerization using a DL/ACL system.
| Catalyst/Activator System | Concentration (mol%) | Temperature (°C) | Approximate Time to Max Viscosity (min) |
| DL/ACL | 1.5 / 1.5 | 140 | 10 |
| DL/ACL | 1.5 / 1.5 | 170 | 3 |
| DL/ACL | 3 / 3 | 140 | 3 |
| DL/ACL | 3 / 3 | 170 | 0.75 |
| Source: rsc.org |
Reactive Processing Techniques
Reactive processing combines polymerization and shaping into a single step, offering significant advantages for manufacturing complex parts, especially fiber-reinforced composites. uq.edu.au This in-situ polymerization approach circumvents the challenges posed by the high melt viscosity of pre-synthesized thermoplastics. uq.edu.aumdpi.com N-Acetyl-ε-caprolactam is a key enabler for these techniques due to its ability to facilitate rapid polymerization at moderate temperatures. mdpi.comutexas.edu
Thermoplastic Resin Transfer Moulding (TP-RTM) is a liquid composite molding technique used to manufacture high-performance thermoplastic composites. mdpi.comnih.gov The process involves injecting a low-viscosity reactive mixture of ε-caprolactam, an initiator, and an activator like N-Acetyl-ε-caprolactam into a mold containing a fiber preform. uniroma1.itmdpi.com The monomer mixture, having a water-like viscosity, easily impregnates the reinforcement fibers before polymerizing in-situ to form the PA6 matrix composite. mdpi.comuniroma1.it
The use of N-Acetyl-ε-caprolactam allows for rapid polymerization cycles, typically ranging from 2 to 60 minutes, which is suitable for mass production. mdpi.com The kinetics of polymerization and crystallization are critical and are strongly dependent on the chemical composition of the reactive system and the initial temperature. mdpi.com Research in this area focuses on modeling these kinetics to optimize and control the TP-RTM process, ensuring part homogeneity and reproducibility. uq.edu.aunih.govmdpi.com The process is typically conducted at temperatures between 130°C and 180°C. mdpi.com
Reaction Injection Moulding (RIM) is another rapid manufacturing process where two or more reactive liquid components are mixed at high pressure and injected into a mold, where they polymerize to form a part. google.com For PA6, this typically involves two streams: one containing ε-caprolactam and the initiator (e.g., sodium caprolactam), and the other containing ε-caprolactam and the activator (e.g., a di-functional activator or N-Acetyl-ε-caprolactam). utexas.edumdpi.com
While multifunctional activators based on isocyanates are common in commercial RIM resins for their high reactivity, monofunctional activators like N-Acetyl-ε-caprolactam are used in studies to control the polymer structure and properties. utexas.eduacs.org The high reactivity of the system is essential for the short cycle times characteristic of RIM. mdpi.com However, this high reactivity also presents challenges, such as a limited shelf life of the resin mixture, which can lead to premature gelling. utexas.edu Therefore, precise control over the catalyst/activator system and processing temperatures (mold temperatures typically range from 100°C to 220°C) is crucial for successful RIM of PA6. google.commdpi.com
High-Temperature Polymerization Strategies
Polymerizing ε-caprolactam at temperatures above the melting and crystallization point of PA6 (typically above 220°C) presents both opportunities and challenges. acs.org High-temperature processes can be beneficial for continuous production, but they also increase the likelihood of side reactions that can negatively impact the polymer's properties. rsc.orgacs.org
Controlling the molecular weight of PA6 is essential for determining its final mechanical and rheological properties. sid.ir In high-temperature anionic polymerization, N-Acetyl-ε-caprolactam plays a critical role in achieving this control. acs.org The molecular weight of the resulting polymer is inversely proportional to the concentration of the activator; a higher concentration of N-Acetyl-ε-caprolactam leads to the formation of more polymer chains, and thus a lower average molecular weight. mdpi.comacs.org
Studies have demonstrated that at temperatures of 220°C and above, using N-Acetyl-ε-caprolactam allows for precise control over the product's molecular weight by simply adjusting its concentration. acs.org This is a significant advantage over systems using bifunctional activators, which can lead to cross-linking, or systems without activators, which result in uncontrollably high molecular weights. acs.org
Table 2: Influence of N-Acetyl-ε-Caprolactam (AcCL) Concentration on PA6 Molecular Weight at 230°C Illustrative data based on findings that molecular weight is controlled by AcCL concentration.
| Activator | Activator Concentration (mol%) | Resulting Polymer Characteristics |
| N-Acetyl-ε-caprolactam (AcCL) | Low | High Molecular Weight |
| N-Acetyl-ε-caprolactam (AcCL) | High | Low Molecular Weight |
| Methylene (B1212753) diphenyl diisocyanate (MDI) | N/A | Cross-linked, insoluble polymer |
| None | N/A | Uncontrollably high molecular weight |
| Source: acs.org |
At elevated polymerization temperatures, several side reactions can occur, leading to branching and cross-linking. rsc.orgacs.org These reactions, such as Claisen-type condensation between polymer chains, are particularly prevalent when using multifunctional activators. acs.org The resulting cross-linked polymers are often insoluble and non-melting, which is undesirable for most thermoplastic applications. acs.org
The use of the monofunctional N-Acetyl-ε-caprolactam is a key strategy to suppress these side reactions. acs.org Because it has only one reactive site for chain initiation, it effectively prevents the formation of cross-linked networks that can occur with bifunctional or polyfunctional activators. acs.orgacs.org Research has shown that at temperatures above 220°C, employing N-Acetyl-ε-caprolactam as the activator successfully eliminates cross-linking reactions, yielding a soluble, melt-processable PA6. acs.org This makes it an ideal choice for high-temperature polymerization strategies aimed at producing linear, well-defined polyamide 6.
Influence of N Acetyl ε Caprolactam on Polymer Structure and Performance
Regulation of Polymer Molecular Weight and Distribution
N-Acetyl-ε-Caprolactam provides a precise mechanism for controlling the molecular weight of Polyamide 6. As a monofunctional activator, it initiates the growth of a single polymer chain. The final molecular weight of the polymer is inversely proportional to the initial concentration of the N-Acetyl-ε-Caprolactam used in the polymerization process.
The concentration of N-Acetyl-ε-Caprolactam (AcCL) is a primary tool for regulating the molecular weight of the resulting Polyamide 6. acs.org In the anionic polymerization of ε-caprolactam, each molecule of the activator theoretically generates one polymer chain. Therefore, a higher concentration of the activator leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. Conversely, a lower activator concentration produces fewer, but longer, polymer chains, yielding a polymer with a higher average molecular weight. acs.org This relationship allows for the precise tailoring of the polymer's molecular weight to meet the requirements of specific applications. acs.org The use of monofunctional AcCL is crucial for preventing cross-linking reactions, especially at high temperatures (above 220°C), which can occur with bifunctional activators and lead to insoluble, non-melting polymers. acs.org
Table 1: Influence of Activator Concentration on Polymer Molecular Weight
| Activator Concentration | Number of Polymer Chains Initiated | Resulting Average Molecular Weight |
|---|---|---|
| Low | Low | High |
The viscosity-average degree of polymerization is directly related to the polymer's molecular weight and can be determined from viscosity measurements of the polymer in solution. The Mark-Houwink equation describes this relationship, where the intrinsic viscosity is proportional to the viscosity-average molecular weight. Since N-Acetyl-ε-Caprolactam concentration controls the number-average molecular weight, it consequently dictates the viscosity-average degree of polymerization. An increase in the concentration of N-Acetyl-ε-Caprolactam leads to shorter polymer chains, which in turn results in a lower solution viscosity and thus a lower calculated viscosity-average degree of polymerization.
Modulation of Polyamide 6 Microstructure and Morphology
The presence and concentration of N-Acetyl-ε-Caprolactam and its derivatives can significantly modulate the microstructure of Polyamide 6, affecting its crystalline properties and the formation of higher-order structures.
Table 2: Effect of N-Acetyl Functionalization on Polymer Crystallinity
| N-Acetyl-ε-Caprolactam Proportion | Structural Regularity | Hydrogen Bonding | Resulting Crystallinity |
|---|---|---|---|
| Low | Disrupted | Inter-chain disruption | Decreases |
N-Acetyl-ε-Caprolactam can influence the formation of specific crystalline polymorphs in Polyamide 6, namely the α and γ forms. The stable α-form consists of fully extended planar zigzag chains arranged in hydrogen-bonded sheets, while the less stable γ-form involves a twisted chain conformation. Research has shown that the introduction of N-acetyl functional groups can promote the formation of the γ crystalline form. mdpi.com This is attributed to new intramolecular hydrogen bonds that can be formed due to the N-acetyl group, which favors the new arrangement. mdpi.com The ability to control the crystalline phase is significant, as the α and γ forms impart different mechanical and physical properties to the final material.
End-Group Functionalization and Polymer Chain Architectures
In the mechanism of activated anionic polymerization, N-Acetyl-ε-Caprolactam serves as a chain initiator by providing an N-acetylated caprolactam ring that is susceptible to nucleophilic attack by a caprolactam anion. Once the ring opens and polymerization begins, the acetyl group remains as the initiating end-group of the polymer chain. This process results in a polymer chain that is "capped" at one end with an acetyl group.
Because N-Acetyl-ε-Caprolactam is monofunctional, it initiates the growth of a single, linear polymer chain. This is in stark contrast to bifunctional or multifunctional activators, which can initiate multiple chains from a single molecule, leading to branched or cross-linked polymer architectures. acs.org The use of a monofunctional activator like N-Acetyl-ε-Caprolactam is therefore essential for producing linear, uncross-linked Polyamide 6, which is crucial for applications requiring thermoplastic processability. acs.org This control over the chain architecture is fundamental to achieving desired material properties such as melt flow, tensile strength, and flexibility.
Introduction of Specific End Groups through Activator Design
In the mechanism of anionic ring-opening polymerization, N-acetyl-ε-caprolactam acts as a direct activator. The process begins when a strong base, the initiator (such as sodium caprolactamate), abstracts a proton from an ε-caprolactam monomer, forming a lactam anion. This anion then attacks the carbonyl carbon of the N-acetyl-ε-caprolactam. This step is critical as it opens the lactam ring of the activator and incorporates the acetyl group as the N-terminal end group of the growing polymer chain. The newly formed imide end group is the actual propagating species.
This mechanism inherently allows for the introduction of specific end groups by modifying the acyl group on the activator. By replacing the acetyl group of N-acetyl-ε-caprolactam with other functional moieties, a wide variety of end-functionalized polyamide 6 chains can be synthesized. The general structure of these activators is an N-acyllactam. researchgate.net This strategy is a powerful tool for creating telechelic polymers or macromolecules with reactive end groups that can be used for subsequent modifications, such as chain extension, grafting, or surface immobilization.
For example, using activators with different acyl groups allows for precise control over the polymer's terminal functionality. This can influence properties such as reactivity, surface adhesion, and compatibility with other materials.
Table 1: Examples of N-Acyllactam Activators and Their Corresponding End Groups
| Activator Name | Acyl Group | Resulting N-Terminal End Group |
|---|---|---|
| N-acetyl-ε-caprolactam | Acetyl | CH₃CO- |
| N-benzoyl-ε-caprolactam | Benzoyl | C₆H₅CO- |
| Hexamethylene-1,6-dicarbamoylcaprolactam | Adipoyl (forms a bridge) | -OC(CH₂)₄CO- (bifunctional) |
| N,N′-isophthaloyl-bis-ε-caprolactam | Isophthaloyl (forms a bridge) | -OC(C₆H₄)CO- (bifunctional) |
The functionality of the activator also significantly impacts the polymerization process and final polymer properties. While monofunctional activators like N-acetyl-ε-caprolactam create a single growing chain, bifunctional activators, such as hexamethylene-1,6-dicarbamoylcaprolactam, can initiate chain growth in two directions, leading to polymers with higher molecular weights and different architectures. mdpi.com The choice and concentration of the activator can influence not only the end groups but also the degree of conversion, molecular weight, and even the crystalline structure of the final polyamide. rsc.org
Incorporation into Functional Copolymers
N-acetyl-ε-caprolactam is also instrumental in the synthesis of functional copolymers, particularly block and graft copolymers containing polyamide 6 segments. These copolymers combine the desirable properties of PA6, such as high strength and thermal stability, with the functionalities of other polymers, leading to materials with enhanced or novel characteristics. mdpi.comharth-research-group.org
One common strategy involves using a macroinitiator or a macroactivator. For instance, a polymer chain of a different type (e.g., a polyether) can be functionalized with an N-acyllactam group. This macroactivator then initiates the anionic polymerization of ε-caprolactam, resulting in a block copolymer where a PA6 block is covalently linked to the initial polymer chain.
In other approaches, N-acetyl-ε-caprolactam can be used in copolymerization reactions with other functionalized lactams or monomers. For example, it has been used in the copolymerization of ε-caprolactam with N-methyl-ε-caprolactam to create nylon-6 prepolymers which are then reacted with polytetramethylene ether glycols (PTMEG) to form polyether-block-amide (PEBA) copolymers. mdpi.com The incorporation of N-acetyl-ε-caprolactam in these systems can affect the final properties, such as crystallinity. mdpi.com
The synthesis of copolymers allows for significant modification of material properties. For example, the anionic copolymerization of ε-caprolactam with ε-caprolactone, activated by an N-acyllactam system, can produce copolyesteramides. researchgate.net The properties of these copolymers, such as melting temperature and crystallinity, can be tuned by adjusting the ratio of the two monomers. rsc.orgehu.es
Table 2: Influence of N-Acetyl-ε-Caprolactam in Copolymer Synthesis and Resulting Properties
| Copolymer System | Role of N-Acetyl-ε-Caprolactam/Activator | Resulting Copolymer Type | Key Property Modifications |
|---|---|---|---|
| ε-caprolactam and N-methyl-ε-caprolactam with PTMEG | Used to form the initial polyamide prepolymer | Polyether-block-amide (PEBA) | Modified crystallinity and thermal properties compared to pure PA6. mdpi.com |
| ε-caprolactam and ω-laurolactam | Activator for anionic copolymerization | Random or block polyamide-polyamide copolymer | Lowered melting temperature and reduced crystallinity. mdpi.com |
| Polymer functionalized with isocyanate groups and ε-caprolactam | Isocyanate groups react to form N-acyllactam macroactivators | Graft copolymer (e.g., PP-g-PA6) | Improved compatibility and interfacial adhesion in polymer blends. mdpi.com |
| ε-caprolactam and ε-caprolactone | Activator for anionic copolymerization | Copolyesteramide | Tunable thermal properties and biodegradability. researchgate.netehu.es |
The use of N-acetyl-ε-caprolactam and its derivatives as activators provides a robust platform for creating advanced polyamide materials. By controlling the end-group functionality and incorporating PA6 into copolymer structures, polymers can be designed with specific performance attributes for a wide range of applications.
Copolymerization Studies Activated by N Acetyl ε Caprolactam
Copolymerization with Other Lactam Monomers
The activation by N-acetyl-ε-caprolactam facilitates the copolymerization of ε-caprolactam with other lactam monomers, leading to the formation of copolyamides with modified characteristics compared to polyamide 6 homopolymers.
ε-Caprolactam and ω-Laurolactam SystemsThe anionic copolymerization of ε-caprolactam (CL) and ω-laurolactam (LL) is a method used to create polyamide 6/12 copolymers.researchgate.netN-acetyl-ε-caprolactam is a common monofunctional N-acyllactam activator used in these systems.researchgate.netThe incorporation of laurolactam (B145868) into the polyamide 6 chain has been shown to depress both the degree of crystallinity and the melting temperature of the resulting copolymer.researchgate.net
The nature of the initiator system, used in conjunction with the activator, significantly impacts the final copolymer structure. For instance, when using ε-caprolactam magnesium bromide (CLMgBr) as an initiator, the resulting materials can show two distinct melting endotherms, suggesting the presence of both random and block copolymer structures. researchgate.net In contrast, using a sodium salt of ε-caprolactam (CLNa) tends to produce random copolymers with a single melting endotherm. researchgate.netresearchgate.net The higher reactivity of ε-caprolactam compared to ω-laurolactam, due to its higher ring strain, can lead to a "blocky" characteristic in the copolymers, with a higher incorporation of ε-caprolactam at the beginning of the polymerization process. nih.gov
Synthesis of Functionalized Polyamides
N-acetyl-ε-caprolactam is instrumental in the synthesis of functionalized polyamides, where specific chemical groups are incorporated into the polymer backbone to impart desired properties.
N-Substituted Polyether-Block-Amide CopolymersA series of N-substituted polyether-block-amide (PEBA) copolymers can be synthesized via melt polycondensation.mdpi.comnih.govIn this process, a nylon 6 prepolymer is first created by copolymerizing caprolactam and N-acetyl-ε-caprolactam through ring-opening polymerization.mdpi.comThis prepolymer is then reacted with polytetramethylene ether glycol (PTMEG) to form the final PEBA copolymer.mdpi.comnih.gov
The incorporation of the N-acetyl-caprolactam monomer into the polymer chain is confirmed by nuclear magnetic resonance spectroscopy, which shows chemical shifts corresponding to the acetyl group. mdpi.comresearchgate.net The presence of the N-acetyl group disrupts the structural regularity of the polyamide chains, which affects the material's properties. mdpi.combohrium.com For instance, the crystallinity of PEBA copolymers containing N-acetyl-caprolactam initially drops and then increases as the proportion of the N-acetyl-caprolactam rises. mdpi.comnih.govbohrium.com This rebound in crystallinity is attributed to new hydrogen bonding opportunities between the carbonyl group of the N-acetyl moiety and the amide group, leading to a new crystalline arrangement. mdpi.com
Below is a data table showing the feed ratios used in the synthesis of N-acetyl-substituted nylon prepolymers.
| Entry | Caprolactam (g) | N-acetyl-ε-caprolactam (g) | Adipic Acid (g) |
| Nylon-6(N-acetyl-10%) | 45 | 5 | 7 |
| Nylon-6(N-acetyl-20%) | 40 | 10 | 7 |
| Nylon-6(N-acetyl-30%) | 35 | 15 | 7 |
| Data synthesized from research on N-Substituted Polyether-Block-Amide Copolymers. mdpi.com |
Effects of Copolymerization on Reaction Parameters and Polymer Properties
Copolymerization activated by N-acetyl-ε-caprolactam significantly influences both the polymerization process and the final properties of the resulting polymer. The choice of comonomer and its concentration are key variables that allow for the fine-tuning of the material's characteristics.
In the case of N-substituted PEBA copolymers, increasing the proportion of N-acetyl-caprolactam affects thermal stability. The decomposition temperature initially decreases with the incorporation of the acetyl-caprolactam group but then shows an upward trend as its content is further increased. mdpi.com Similarly, properties like the melting point and crystallinity are directly influenced by the comonomer ratio. mdpi.combohrium.com The disruption of hydrogen bonding by the N-acetyl group generally reduces crystallinity, but as noted earlier, new hydrogen bonding arrangements can cause it to rebound at higher concentrations. mdpi.com
The table below summarizes the effect of N-acetyl-ε-caprolactam content on the thermal properties of a PEBA copolymer series.
| Polymer | N-acetyl-ε-caprolactam Content (%) | Melting Temperature (Tm, °C) | Crystallinity (%) | Decomposition Temperature (Td,5%, °C) |
| PEBA 2000 | 0 | 185 | 57.2 | 332 |
| PEBA 2000(N-acetyl-10%) | 10 | 148 | 31.3 | 277 |
| PEBA 2000(N-acetyl-20%) | 20 | 153 | 34.9 | 280 |
| PEBA 2000(N-acetyl-30%) | 30 | 160 | 59.4 | 285 |
| Data synthesized from research on the thermal properties of N-substituted PEBA. mdpi.comresearchgate.net |
In ε-caprolactam and ω-laurolactam systems, copolymerization affects the melting behavior and crystal structure. The introduction of laurolactam units into the polyamide 6 chain leads to a decrease in the melting temperature and crystallinity. researchgate.net The resulting copolymers can range from random to blocky depending on the initiator used, which in turn dictates the material's thermal and mechanical properties. researchgate.netresearchgate.net
Analytical Characterization Techniques for N Acetyl ε Caprolactam Activated Systems
Spectroscopic Analysis
Spectroscopic methods are fundamental in identifying the chemical structure and functional groups present in the polymer.
FTIR spectroscopy is a powerful tool for identifying the chemical changes that occur during the copolymerization of ε-caprolactam. The FTIR spectra of PA6 synthesized using N-acetyl-ε-caprolactam show characteristic absorption bands that confirm the formation of the polyamide structure. The presence of prominent bands corresponding to the amide group is a key indicator of successful polymerization.
Table 1: Characteristic FTIR Absorption Bands for Polyamide 6
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~2940, ~2850 | CH₂ stretching |
| ~1640 | C=O stretching (Amide I) |
| ~1540 | N-H bending and C-N stretching (Amide II) |
| ~1262 | C-N stretching |
| ~725 | N-H out-of-plane bending (γ form) and CH₂ rocking |
This table presents typical values; actual peak positions may vary slightly based on sample preparation and crystalline phase. spectroscopyonline.comscispace.comnih.gov
¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of the polymer, allowing for the confirmation of the polymer structure and the identification of different chemical environments of the carbon atoms. In PA6 synthesized with N-acetyl-ε-caprolactam, ¹³C-NMR can be used to identify the characteristic chemical shifts of the methylene (B1212753) and carbonyl carbons in the polymer backbone.
Studies on copolymers of nylon-6 with N-acetyl-ε-caprolactam have identified specific chemical shifts that confirm the incorporation of the N-acetyl-caprolactam monomer into the polymer chain. For instance, the chemical shifts of carbon in the methylene groups of the nylon-6 and N-acetyl-caprolactam moieties can be clearly distinguished. mdpi.com
Table 2: Representative ¹³C-NMR Chemical Shifts for Polyamide 6 Copolymers
| Chemical Shift (δ, ppm) | Assignment |
| ~25.1 | –CH₂–C H₂–CONH– |
| ~26.2 | –(CH₂)₂–C H₂–(CH₂)₂– |
| ~28.9 | –CON–CH₂–C H₂– |
| ~35.4 | –C H₂–CONH– |
| ~38.3 | –CON–C H₂– |
| ~171.8 | Amide Carbonyl Group |
Data derived from studies on nylon-6 copolymers. mdpi.comresearchgate.net
Thermal Analysis Methods
Thermal analysis techniques are employed to investigate the thermal properties of the polymer, such as melting, crystallization, and thermal stability.
DSC is a key technique for studying the thermal transitions of PA6, including the melting temperature (Tm) and crystallization behavior. In systems activated by N-acetyl-ε-caprolactam, DSC can be used to analyze the effect of the activator on the polymerization and crystallization kinetics. The melting point of PA6 is influenced by the degree of crystallinity and the perfection of the crystals, which can be affected by the polymerization conditions. hitachi-hightech.com
Research has shown that as the ratio of N-acetyl-ε-caprolactam is varied in copolymer systems, the melting point of the resulting polyamide can be altered. This is attributed to the disruption of the regular polymer chain structure, which affects crystallization. mdpi.com
Table 3: Effect of N-acetyl-ε-caprolactam on the Melting Temperature (Tm) of Nylon-6 Prepolymers
| N-acetyl-ε-caprolactam Content (%) | Melting Temperature (Tm) (°C) |
| 0 | 185 |
| 10 | 165 |
| 20 | 168 |
| 30 | 170 |
Data from a study on N-substituted polyether-block-amide copolymers. mdpi.com
TGA is utilized to evaluate the thermal stability of PA6 and to determine the residual monomer content. sid.irbme.hu The TGA curve provides information about the weight loss of the material as a function of temperature. For PA6, the initial weight loss, typically observed between 100 and 225 °C, can be attributed to the evaporation of residual ε-caprolactam monomer and any absorbed water. bme.hu The major decomposition of the polymer occurs at higher temperatures. By analyzing the weight loss in the initial stage, the amount of unreacted monomer can be quantified. This is a critical parameter as a high residual monomer content can negatively impact the mechanical properties of the final product.
Morphological and Microstructural Characterization
The physical properties of PA6 are not only dependent on its chemical structure but also on its morphology and microstructure. Techniques such as transmission electron microscopy and X-ray diffraction are used to investigate these aspects.
In the context of anionic polymerization of ε-caprolactam, the morphology of the resulting polymer can be complex. For instance, in miniemulsion polymerization, polyamide-6 nanoparticles have been synthesized, and their morphology was characterized using Transmission Electron Microscopy (TEM). These studies revealed that the particles were not perfectly spherical but rather ellipsoidal. acs.org
X-ray Diffraction (XRD) is another crucial technique for characterizing the crystalline structure of semi-crystalline polymers like PA6. XRD patterns can distinguish between the different crystalline forms of PA6, primarily the α and γ phases, and can be used to calculate the degree of crystallinity. The type of crystalline phase and the degree of crystallinity have a significant impact on the mechanical properties of the material. scispace.com
Viscometry and Molecular Weight Determination
Solution viscometry is a common and economical method to determine the average molecular weight of polymers like Polyamide 6. kpi.uasparxeng.com The intrinsic viscosity of the polymer in a suitable solvent is measured, and this value is then related to the molecular weight through the Mark-Houwink equation. sparxeng.comscribd.com This technique is crucial for characterizing the polymers produced via N-Acetyl-ε-caprolactam activated polymerization. kpi.ua
Theoretical and Computational Investigations of N Acetyl ε Caprolactam Systems
Computational Modeling of Polymerization Processes
Computational modeling is essential for understanding and optimizing the anionic polymerization of ε-caprolactam, a process highly sensitive to variables like temperature, water content, and catalyst/activator concentrations. semanticscholar.org These models are broadly categorized as mechanistic, which consider all chemical side reactions, and semi-empirical, which describe the process phenomenologically. mdpi.com Due to the complexity of the anionic polymerization, semi-empirical models are often employed for their practicality in process simulation and control. mdpi.com
Kinetic models are developed to calculate the temperature curve and reaction kinetics, providing crucial information on the speed and progress of the polymerization. mdpi.com By defining the concentrations of reactive molecules (activator and catalyst) as variables, these models can predict the influence of external factors, such as water, and help devise strategies to compensate for their effects, for instance, by adjusting activator and catalyst levels. semanticscholar.org The validation of these models against experimental data, often obtained from techniques like differential scanning calorimetry (DSC), ensures their predictive accuracy. semanticscholar.org
A widely used semi-empirical model for describing the kinetics of polymerization reactions is the Kamal-Sourour model. This phenomenological model is effective for autocatalytic reactions, where a reaction product acts as a catalyst. The anionic polymerization of ε-caprolactam exhibits this behavior. The general form of the Kamal-Sourour model is given by the equation:
dβ/dt = (k₁ + k₂βᵐ)(1-β)ⁿ
Where:
dβ/dt is the rate of conversion
β is the degree of conversion
k₁ and k₂ are reaction rate constants
m and n are the kinetic exponents or reaction orders
The rate constants, k₁ and k₂, typically follow an Arrhenius temperature dependency, expressed as:
k = A * exp(-Eₐ / RT)
Where:
A is the pre-exponential factor
Eₐ is the activation energy
R is the universal gas constant
T is the absolute temperature
This leads to a more detailed form of the model that incorporates temperature effects:
dβ/dt = (A₁ * exp(-E₁/RT) + A₂ * exp(-E₂/RT) * βᵐ) * (1-β)ⁿ
Researchers have applied this model to the anionic polymerization of ε-caprolactam to determine the kinetic parameters by fitting the model to experimental data. These parameters are crucial for simulating the polymerization process under various conditions. Weak linear correlations between the kinetic parameters of the Kamal-Sourour model and the initiator concentration have been identified, suggesting a potential for generalizing these models.
| Parameter | Symbol | Description | Sample Value/Range |
| Pre-exponential Coefficient | A₁ | Relates to the non-catalyzed reaction rate. | 1.24 x 10⁷ s⁻¹ (for a related model) |
| Pre-exponential Coefficient | A₂ | Relates to the autocatalyzed reaction rate. | Varies with system |
| Activation Energy | E₁ | Energy barrier for the non-catalyzed reaction. | 77.58 x 10⁴ J/mol (for a related model) |
| Activation Energy | E₂ | Energy barrier for the autocatalyzed reaction. | Varies with system |
| Kinetic Exponent | n | Reaction order. | 1.16 - 1.21 (for bifunctional activators) |
| Kinetic Exponent | m | Reaction order for the autocatalytic part. | Varies with system |
| Autocatalytic Factor | B₀ (in related models) | Ratio of autocatalytic to non-catalytic reaction rate. | ~3.24 - 5 |
Note: The values presented are illustrative and derived from related models for the anionic polymerization of ε-caprolactam. Specific parameters for a system using N-Acetyl-ε-caprolactam would require specific experimental determination.
Molecular Simulations of Activator-Monomer Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique can provide profound insights into the initial stages of polymerization by modeling the direct interactions between the N-Acetyl-ε-caprolactam activator and the ε-caprolactam monomer. Such simulations can elucidate the mechanism of activation, which is fundamental to the entire polymerization process.
In a typical MD simulation of this system, a simulation box would be constructed containing molecules of N-Acetyl-ε-caprolactam and ε-caprolactam. The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. mdpi.com Through this approach, researchers can analyze several key aspects of the activator-monomer interaction:
Binding and Complex Formation: Simulations can visualize how the monomer approaches the activator and the preferred orientation for their interaction. The stability of the resulting activator-monomer complex can be assessed.
Interaction Energies: The total interaction energy between the activator and monomer can be calculated and decomposed into contributions from van der Waals forces and electrostatic interactions. nih.gov This helps identify the key forces driving the interaction.
Conformational Changes: MD simulations track the changes in the molecular structure of both the activator and monomer as they interact. nih.gov This is crucial for understanding how the acetyl group of the activator facilitates the ring-opening of the monomer.
Radial Distribution Functions (RDFs): RDF analysis can be used to determine the probability of finding a monomer atom at a certain distance from an activator atom. mdpi.com This provides a quantitative measure of the local molecular structure and the proximity required for the reaction to occur.
By understanding these molecular-level details, the efficiency of N-Acetyl-ε-caprolactam as an activator can be explained and potentially improved through structural modification.
Studies on Intermolecular Interactions in Resulting Polymer Composites
Once polymerization is complete, the resulting Polyamide 6 (PA6) chains interact with each other and with any reinforcing fillers to form a polymer composite. The nature and strength of these intermolecular interactions are paramount in defining the material's final mechanical and thermal properties. Computational methods, including quantum-chemical calculations and molecular dynamics, are used to study these interactions at the atomic level.
The chemical structure of PA6, formed from the polymerization activated by N-Acetyl-ε-caprolactam, is characterized by the presence of polar amide (-CONH-) groups along its backbone. These groups are capable of forming strong hydrogen bonds. In pure, dry PA6, these hydrogen bonds form between the amide hydrogen of one chain and the carbonyl oxygen of an adjacent chain, giving the material high strength.
In PA6 composites, these interactions become more complex:
Polymer-Polymer Interactions: Hydrogen bonding between PA6 chains is a primary driver of crystallinity and mechanical strength. Simulations can model how chains pack together and the energy associated with these interactions.
Polymer-Filler Interactions: The performance of a composite depends critically on the adhesion between the polymer matrix and the filler material (e.g., glass fibers, silica, carbon nanotubes). The polar amide groups of PA6 can form strong interactions, such as hydrogen bonds, with functional groups (like hydroxyls) on the surface of fillers. mdpi.com Quantum-chemical studies can model these interactions at the interface, establishing that the chemical interaction of polymer molecules with a filler can be carried out by forming strong hydrogen bonds.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Activator Systems Inspired by N-Acetyl-ε-Caprolactam
The fundamental N-acyllactam structure of N-acetyl-ε-caprolactam serves as a blueprint for the development of new activators designed to impart specific functionalities and architectures to PA6. Research is actively pursuing the synthesis of multifunctional activators to create non-linear polymer structures, such as star-branched and branched polyamides. researchgate.netrhhz.net These advanced architectures can lead to materials with enhanced melt strength and unique rheological properties. mdpi.comgoogle.com
For instance, a simple benzene-centered trifunctional activator, N,N',N''-trimesoyltricaprolactam, has been successfully synthesized and used to produce star-branched PA6. rhhz.net This demonstrates a move towards activators with more complex molecular geometries. The functionality of activators is a key area of exploration; bifunctional activators like N,N′-isophthaloyl-bis-ε-caprolactam are used to introduce branching, which can significantly alter the final properties of the polymer. researchgate.netresearchgate.net
Furthermore, research is exploring activators that carry additional functional groups to create tailored polymers. This includes the development of activators with integrated features like flame retardancy or those that facilitate crosslinking. researchgate.net Another innovative approach involves using polyimide oligomers with pendant phenyl ester groups as macroactivators for the anionic polymerization of ε-caprolactam, resulting in block copolymers with enhanced thermal stability and mechanical properties. mdpi.com The search for novel activators also extends to compounds like 3-(triethoxysilyl)propylisocyanate blocked with caprolactam, which has been shown to be a fast-acting activator. researchgate.net
Activators are broadly classified into two types: direct and indirect. Direct activators, such as N-acetyl-ε-caprolactam, already possess the N-acyllactam structure necessary to initiate polymerization. mdpi.com Indirect activators are compounds that transform into the active N-acyllactam structure in-situ. mdpi.com This category includes widely used industrial activators like N-carbamoyllactams and caprolactam-blocked isocyanates. mdpi.com
Table 1: Examples of Novel Activator Systems
| Activator Type | Chemical Name | Resulting Polymer Architecture | Reference |
|---|---|---|---|
| Monofunctional | N-acetyl-ε-caprolactam | Linear | mdpi.comrsc.org |
| Bifunctional | N,N'-isophthaloyl-bis-ε-caprolactam | Branched | researchgate.netresearchgate.net |
| Trifunctional | N,N',N''-trimesoyltricaprolactam | Star-branched | rhhz.net |
| Macroactivator | Polyimide oligomers with phenyl ester groups | Block copolymer | mdpi.com |
| Fast-acting | 3-(triethoxysilyl)propylisocyanate blocked with caprolactam | Linear | researchgate.net |
| Indirect | Hexamethylene-1,6-dicarbamoylcaprolactam | Linear/Branched | mdpi.com |
| Indirect | CL-blocked isocyanate | Linear/Branched | mdpi.com |
Advanced Kinetic and Mechanistic Studies for Process Optimization
A deeper understanding of the reaction kinetics and mechanisms in N-acetyl-ε-caprolactam-activated AROP is crucial for optimizing industrial processes like thermoplastic resin transfer molding (T-RTM) and reaction injection molding (RIM). researchgate.netbgu.ac.il The polymerization of ε-caprolactam is a complex process involving a series of exothermic reactions and crystallization, which can occur simultaneously. rsc.orgresearchgate.net
Advanced kinetic models are being developed to better predict and control the polymerization process. mdpi.comresearchgate.net Mechanistic models have been proposed that link the observed auto-acceleration in the reaction rate to a polymer chain degradation reaction that generates new reactive end groups. scispace.comresearchgate.net These models aim to describe the polymerization process by considering all contributing reactions, though the complexity often leads to the use of semi-empirical models that lump reactions into a single step. researchgate.net
Researchers are utilizing various in-situ monitoring techniques to gain real-time insights into the polymerization process. bgu.ac.ilresearchgate.net Dynamic rheology, coupled with Fourier-transform infrared spectroscopy (FTIR) and microdielectrometry, allows for the continuous tracking of the evolution of the polymer's structural and viscous properties. rsc.orgbgu.ac.il This data is essential for developing robust process models and for optimizing parameters such as temperature, catalyst and activator concentrations, and molding times. rsc.orgbgu.ac.il
A key challenge in kinetic studies is the influence of impurities, particularly water, which can significantly slow down or even halt the polymerization. researchgate.netresearchgate.net Recent kinetic models have begun to incorporate the effect of water, allowing for the prediction of its influence and enabling strategies to compensate for its presence by adjusting activator and catalyst concentrations. mdpi.comresearchgate.net
Table 2: Key Factors Investigated in Kinetic Studies of Activated AROP
| Factor | Influence on Polymerization | Monitoring/Modeling Technique | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and crystallization | Dynamic Rheology, DSC | rsc.orgresearchgate.net |
| Activator/Catalyst Concentration | Controls polymerization rate and molecular weight | Rheology, FTIR, Microdielectrometry | rsc.orgbgu.ac.il |
| Activator Type (Mono- vs. Bifunctional) | Influences reaction kinetics and branching | Mechanistic Kinetic Models | scispace.comresearchgate.net |
| Water Content | Inhibits polymerization | Compensatory Kinetic Models | mdpi.comresearchgate.net |
| In-situ Monitoring | Provides real-time data for process control | Dielectric Sensors, WAXS | bgu.ac.ilresearchgate.net |
Tailoring Polymer Properties through Strategic Activator Design
The structure and functionality of the activator play a pivotal role in determining the final properties of the resulting polyamide-6. By strategically designing the activator, it is possible to tailor the polymer's molecular weight, architecture, and, consequently, its mechanical and thermal properties. mdpi.comresearchgate.net
The use of monofunctional activators like N-acetyl-ε-caprolactam typically leads to the formation of linear polymer chains. acs.org In contrast, employing bifunctional or multifunctional activators opens the door to creating branched or star-shaped polymers. rhhz.netacs.org These non-linear architectures can significantly enhance properties such as melt viscosity and processability. mdpi.comgoogle.com For example, the addition of diamines during polymerization can lead to branched structures, resulting in a substantial increase in melt viscosity and improved mechanical performance. acs.org
The concentration of the activator is another critical parameter for controlling the molecular weight of the polymer. acs.org In systems using monofunctional activators, the molecular weight of the resulting PA6 can be precisely controlled by adjusting the activator concentration. acs.org However, the relationship is complex, and some studies have shown that lower catalyst and activator concentrations can lead to higher monomer conversion and molecular weight. researchgate.netresearchgate.net
The type of activator also influences the crystalline structure of the polymer. The degree of crystallinity can be affected by the activator type and concentration, which in turn impacts the material's mechanical properties and water absorption. researchgate.netresearchgate.net For instance, the use of different isocyanate-based activators, such as toluene-diisocyanate (TDI), can lead to variations in tensile strength, flexural strength, and abrasion resistance. researchgate.net
Table 3: Impact of Activator Design on Polyamide-6 Properties
| Activator Strategy | Effect on Polymer Structure | Impact on Physical Properties | Reference |
|---|---|---|---|
| Monofunctional Activator (e.g., N-acetyl caprolactam) | Linear chains | Controlled molecular weight | acs.org |
| Bifunctional Activator (e.g., MDI) | Cross-linking at high temperatures | Insoluble, non-melting polymer | acs.org |
| Multifunctional Activator (e.g., N,N',N''-trimesoyltricaprolactam) | Star-branched architecture | Lower relative viscosity and crystallinity | rhhz.net |
| Addition of Diamines | Branched structure | Increased melt viscosity and toughness | acs.org |
| Varied Activator Concentration | Altered molecular weight and conversion | Modified mechanical properties | researchgate.netresearchgate.net |
| Different Isocyanate-based Activators | Varied cross-linking and chain structure | Optimized mechanical properties like abrasion resistance | researchgate.net |
Integration with Sustainable Chemical Processes and Recycling Methodologies
The integration of N-acetyl-ε-caprolactam chemistry with sustainable practices is a growing area of research, focusing on both the production of the monomer from renewable sources and the chemical recycling of polyamide-6. The anionic ring-opening polymerization process itself is considered environmentally friendly due to its solvent-free nature, quantitative conversion, and minimal energy consumption. rsc.org
There is increasing interest in developing biorenewable routes for the production of ε-caprolactam, the precursor to N-acetyl-ε-caprolactam. chemcess.com These routes aim to utilize bio-based feedstocks to reduce the reliance on fossil fuels. ube.es
A significant area of future research is the chemical recycling of end-of-life polyamide-6. Several methods are being explored to depolymerize PA6 back to its monomer or other valuable chemicals. One promising approach involves the use of acetic anhydride (B1165640) and a catalyst to convert Nylon 6 into N-acetylcaprolactam. d-nb.inforesearchgate.net This N-acetylcaprolactam can then be converted back to ε-caprolactam, which can be used to synthesize new PA6, thus closing the loop in a circular economy model. d-nb.inforesearchgate.netchemrxiv.org The transfer of the acetyl group to another molecule, such as 2-aminoethanol, regenerates the ε-caprolactam monomer and produces other useful chemicals. d-nb.inforesearchgate.net Other recycling methods for PA6 include hydrolysis, alcoholysis, and pyrolysis, though these often require high energy input. researchgate.netosti.gov
Table 4: Sustainable Processes and Recycling Methodologies
| Process/Methodology | Description | Key Findings/Future Directions | Reference |
|---|---|---|---|
| Bio-based Feedstocks | Production of caprolactam from renewable resources. | Development of economically competitive biorenewable processes. | chemcess.comube.es |
| Chemical Recycling to N-Acetyl-ε-Caprolactam | Depolymerization of PA6 using acetic anhydride. | Optimization of reaction conditions for high yields and conversion back to ε-caprolactam. | d-nb.inforesearchgate.net |
| Closed-Loop Recycling | Repolymerization of recycled monomer. | Demonstrating the feasibility of using recycled monomer without loss of polymer properties. | chemrxiv.org |
| Pyrolysis | Thermal depolymerization of PA6 to ε-caprolactam. | Investigating catalytic systems to lower the required temperature and improve efficiency. | researchgate.net |
| Hydrolysis/Alcoholysis | Depolymerization using water or alcohols. | Overcoming the high energy requirements and separation challenges. | osti.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing acetyl caprolactam, and how can yield be maximized?
this compound is synthesized via nucleophilic acyl substitution between caprolactam and acetylating agents (e.g., acetyl chloride or acetic anhydride). Key parameters include:
- Molar ratio : A 1:1.47 ratio of caprolactam to acetic anhydride maximizes yield (94.8%) by ensuring sufficient acetyl donor availability .
- Solvent-free conditions : Eliminating solvents reduces side reactions and simplifies purification .
- Reaction time : 6 hours under controlled temperature (typically 80–100°C) ensures complete conversion . Methodological Tip: Monitor reaction progress via FTIR to track the disappearance of the caprolactam N–H stretch (~3300 cm⁻¹) and the appearance of the acetyl C=O peak (~1680 cm⁻¹).
Q. How do solvent properties influence the solubility of this compound in experimental setups?
Solubility is temperature-dependent and varies with solvent polarity. For example:
- In ethanol, solubility increases from ~15 g/100 g at 277.65 K to ~45 g/100 g at 323.65 K .
- Cosolvent mixtures (e.g., ethanol-water) can enhance solubility via synergistic polarity effects . Methodological Tip: Use the gravimetric method to measure solubility across temperatures. Validate results with thermodynamic models (e.g., modified Apelblat equation) to predict phase behavior .
Q. What analytical techniques are most reliable for characterizing this compound purity?
- HPLC : Quantifies residual caprolactam and byproducts (e.g., 6-aminocaproic acid) with a C18 column and UV detection at 210 nm .
- NMR : ¹H NMR (CDCl₃) identifies acetyl group integration (δ 2.1 ppm, singlet) and lactam ring protons (δ 1.5–3.5 ppm) .
- DSC : Confirms melting point (68–69°C) and detects polymorphic impurities .
Advanced Research Questions
Q. How can process simulation tools optimize this compound purification for high-purity applications?
Computational tools like Compass-3D and AutoCAD enable:
- Distillation modeling : Simulate vapor-liquid equilibrium (VLE) to optimize column parameters (e.g., reflux ratio, tray count) for removing low-volatility impurities .
- Thin-film evaporator design : Enhance heat transfer efficiency by adjusting rotor speed and film thickness to minimize thermal degradation . Methodological Tip: Validate simulations with pilot-scale experiments, using GC-MS to track impurity profiles .
Q. How can contradictory enzymatic data in microbial caprolactam degradation studies be resolved?
In Pseudomonas putida, the lactamase OplBA hydrolyzes caprolactam to 6-aminocaproic acid (6ACA). Contradictory fitness data (e.g., oplBA mutants showing growth on caprolactam) arise from:
- Cross-feeding : Wild-type cells in co-cultures may release 6ACA, which mutants utilize .
- Nitrogen limitation : Mutants avoid metabolic costs of OplBA production under nitrogen stress . Methodological Tip: Use auxotrophic strains in controlled chemostats to isolate nutrient-specific effects .
Q. What role do catalysts play in copolymerization of this compound with other lactams?
Sodium/acetyl compound catalysts (e.g., sodium hydride) initiate anionic polymerization. Key observations:
- Chain length : Higher catalyst loading increases chain number but reduces average polymerization degree (e.g., 80% chain yield in caprolactam vs. 40% in pyrrolidone systems) .
- Composition control : IR spectroscopy (e.g., C=O stretches at 1640–1680 cm⁻¹) monitors monomer incorporation ratios . Methodological Tip: Use MALDI-TOF to analyze copolymer molecular weight distributions and branching .
Q. How can this compound be applied in green chemistry for gas capture?
Deep eutectic solvents (DESs) containing this compound (e.g., with tetrabutyl ammonium bromide) exhibit high SO₂ absorption capacity (~0.6 g SO₂/g DES) due to:
- Lewis acid-base interactions : SO₂ binds to the lactam’s carbonyl group .
- Low volatility : DESs minimize solvent loss during regeneration . Methodological Tip: Use thermogravimetric analysis (TGA) to assess solvent recyclability and absorption-desorption cycles .
Methodological Guidance for Data Interpretation
Q. How should researchers evaluate contradictory findings in this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
